molecular formula C7H13ClF3N B3024391 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 1311315-20-4

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B3024391
CAS No.: 1311315-20-4
M. Wt: 203.63
InChI Key: CWZOFOVKHCPUPX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS 134424-35-4) is a fluorinated amine compound of significant interest in medicinal chemistry and drug discovery research . The molecular formula for the free base is C7H12F3N, with a molecular weight of 167.17 g/mol . The incorporation of a trifluoromethyl (CF₃) group on the cyclohexane ring is a strategic modification that profoundly alters the molecule's properties. This group is highly electronegative and lipophilic, which can enhance metabolic stability and improve cell membrane permeability, thereby making such compounds valuable probes for investigating pharmacokinetic optimization . This compound serves as a versatile building block, or synthon, for the development of novel bioactive molecules. Research into structurally similar trifluoromethyl-substituted cyclohexylamines suggests potential applications across various therapeutic areas . Its properties are particularly relevant for the design of central nervous system (CNS)-active agents, given the lipophilicity imparted by the CF₃ group which can facilitate blood-brain barrier penetration . Furthermore, analogous compounds have demonstrated notable cytotoxicity in in vitro studies against cell lines such as murine leukemia (L1210) and human cervical carcinoma (HeLa), indicating its value as a scaffold in anticancer research . The synthetic approach to such molecules can involve modern, efficient methods like photoredox catalysis for radical trifluoromethylation, highlighting its relevance to contemporary synthetic chemistry . The product is provided as the hydrochloride salt to improve stability and handling. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)4-2-1-3-5-6;/h1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZOFOVKHCPUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-20-4
Record name 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) to introduce the trifluoromethyl group into the cyclohexane ring . The reaction conditions are generally mild, and the process is known for its good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups into the cyclohexane ring.

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride has been explored for its potential therapeutic effects:

  • Analgesic and Anti-inflammatory Properties: Studies indicate that compounds with similar structures exhibit significant analgesic effects, suggesting potential applications in pain management .
  • Ligand Development: The compound serves as a ligand in receptor binding studies, which are crucial for understanding drug-receptor interactions.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

  • Intermediate in Pharmaceutical Development: It is used to synthesize complex organic molecules, aiding in the development of new pharmaceuticals.
  • Functional Group Transformations: The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups into target molecules .

Material Science

In material science, 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is utilized for:

  • Development of New Materials: Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Studies and Research Findings

StudyApplicationFindings
RSC Publishing (2015)Medicinal ChemistryDemonstrated the compound's potential as a scaffold for drug design due to its ability to modulate receptor activity .
CymitQuimica (2019)Organic SynthesisHighlighted its role as an intermediate in synthesizing bioactive compounds, emphasizing its versatility in chemical transformations .
American Elements (2021)Material ScienceDiscussed the use of the compound in developing new materials with enhanced properties due to the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications on the Cyclohexane Ring

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₁F₅N·HCl (MW: 259.63 g/mol).
  • Priced at €725/50 mg (CymitQuimica), it is more expensive, reflecting synthetic complexity .
1-(Trifluoromethyl)cyclopentanamine Hydrochloride
  • Molecular Formula : C₆H₁₀F₃N·HCl (MW: 207.61 g/mol).
  • Key Differences : Replacement of the cyclohexane ring with a cyclopentane reduces ring strain but limits conformational flexibility. This smaller ring may enhance binding affinity in certain biological targets .

Aromatic vs. Aliphatic Substituents

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS: 676138-34-4)
  • Molecular Formula : C₁₂H₁₇BrClN (MW: 290.62 g/mol).
  • Key Differences: The bromophenyl group introduces aromaticity and bulk, increasing molecular weight by ~31% compared to the trifluoromethyl analog.
Fluorexetamine Hydrochloride (CAS: N/A)
  • Molecular Formula: C₁₄H₁₈FNO·HCl (MW: 271.8 g/mol).
  • Key Differences : Contains a ketone group (2-oxo) and fluorophenyl substituent, classifying it as an arylcyclohexylamine. Used in forensic research, its pharmacological profile differs significantly due to the ketone’s electron-withdrawing effects .

Positional Isomerism and Halogen Effects

1-(4-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS: 1955530-44-5)
  • Molecular Formula : C₁₂H₁₇BrClN (MW: 290.63 g/mol).
  • Key Differences : The para-bromine substituent enhances steric and electronic effects compared to meta-substituted analogs. Priced at €1,286/g (CymitQuimica), it serves as a versatile scaffold in drug discovery .
1-(4-Chlorobenzyl)cyclohexan-1-amine (CAS: 756425-20-4)
  • Molecular Formula : C₁₃H₁₈ClN (MW: 223.74 g/mol).
  • Key Differences : A chlorobenzyl group replaces the trifluoromethyl, increasing hydrophobicity. The benzyl moiety may enhance π-π stacking interactions in protein binding .

Trifluoromethyl Placement and Chain Modifications

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
  • Molecular Formula : C₈H₁₄F₃N·HCl (MW: 235.66 g/mol).
  • Key Differences : The trifluoromethyl group is on an ethanamine side chain rather than the cyclohexane ring. This structural variation may reduce steric hindrance while maintaining metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility/Stability Price (50 mg) Reference
1-(Trifluoromethyl)cyclohexan-1-amine HCl C₇H₁₂F₃N·HCl 221.63 -CF₃ on cyclohexane Discontinued N/A
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine HCl C₇H₁₁F₅N·HCl 259.63 4,4-diF, -CF₃ Stable in standard conditions €725
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₇BrClN 290.62 3-Bromophenyl Slight in chloroform, methanol €449 (100 mg)
Fluorexetamine HCl C₁₄H₁₈FNO·HCl 271.80 3-Fluorophenyl, 2-oxo ≥5 years at -20°C €N/A (Research use)

Biological Activity

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol. The presence of a trifluoromethyl group attached to a cyclohexane ring enhances its chemical properties, making it significant in various scientific and industrial applications. This compound is primarily studied for its biological activity, particularly its interactions with enzymes and receptors, which may lead to potential therapeutic applications.

The mechanism of action for 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound's binding affinity and selectivity, leading to various biological effects. This interaction is crucial in understanding its potential therapeutic applications, especially in drug development.

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been shown to significantly increase the potency of certain drugs by improving their pharmacokinetic properties .

Case Studies

  • Inhibitory Effects on Enzymes : A study highlighted the compound's ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. The structure-activity relationship (SAR) studies demonstrated that modifications in the trifluoromethyl group could lead to variations in enzyme inhibition efficacy .
  • Antimicrobial Activity : Another investigation focused on the compound's antimicrobial properties against Mycobacterium tuberculosis. High-throughput screening revealed that 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride exhibited significant growth inhibition at certain concentrations .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with other trifluoromethylated amines reveals distinct differences in biological activity:

Compound NameStructure CharacteristicsBiological Activity
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochlorideAdditional fluorine atomsAltered reactivity and selectivity
Other Trifluoromethylated AminesVarying functional groupsDiverse biological effects
1-(Trifluoromethyl)cyclohexan-1-amine hydrochlorideUnique trifluoromethyl-cyclohexane structureEnhanced binding affinity and enzyme inhibition

This table illustrates how structural variations influence the biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Cyclohexanone intermediates are functionalized with a trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
  • Step 2 : Reductive amination or catalytic hydrogenation introduces the amine group.
  • Step 3 : Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol or diethyl ether) .
    • Purity Optimization : Use high-purity starting materials (>98%) and employ column chromatography or recrystallization for purification. Batch-specific certificates of analysis (CoA) should confirm purity (≥95–98%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structural integrity, with the trifluoromethyl group showing distinct ¹⁹F signals at ~-60 ppm .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ expected at m/z 202.1) and monitors impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Guidelines :

  • Store at -20°C in airtight, light-protected containers.
  • Stability exceeds 5 years under these conditions, as demonstrated by accelerated degradation studies .
    • Handling : Use inert atmospheres (e.g., nitrogen) during aliquoting to prevent hygroscopic degradation .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Solubility Profile :

  • High solubility in polar aprotic solvents (e.g., DMSO, methanol).
  • Limited solubility in water; use acidified aqueous solutions (pH < 3) to enhance dissolution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in catalytic processes?

  • Mechanistic Insight : The strong electron-withdrawing nature of the -CF₃ group stabilizes transition states in nucleophilic substitutions, enhancing reaction rates. Computational studies (DFT) reveal its role in lowering activation energies by 10–15% compared to non-fluorinated analogs .
  • Experimental Validation : Kinetic isotopic effects (KIE) and Hammett plots can quantify electronic effects .

Q. What advanced chromatographic methods resolve enantiomeric impurities in this compound?

  • Chiral Resolution :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins achieve baseline separation (resolution factor >1.5) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Data Reconciliation :

  • Purity Variance : Batch-specific impurities (e.g., residual solvents) may modulate activity. Cross-validate using independently synthesized batches .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum content) to minimize variability. IC₅₀ values should be replicated across ≥3 independent experiments .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

  • Approaches :

  • Salt Selection : Hydrochloride salts improve aqueous solubility by 2–3-fold compared to free bases .
  • Prodrug Design : Esterification of the amine group enhances membrane permeability, with in vivo hydrolysis restoring active forms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to receptors (e.g., NMDA or serotonin transporters).
  • MD Simulations : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates robust interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

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